Reverse Turn Induction: γ-Turn Preference of 2-Alkyl-Aze Scaffolds vs. β-Turn Preference of Proline Derivatives
2-Alkyl-2-carboxyazetidines (Aze derivatives), the structural class to which (2S)-1,3-dimethyl-2-azetidinecarboxylic acid belongs, preferentially stabilize γ-turn conformations in model tetrapeptides, whereas the corresponding proline (Pro) and α-methylproline (α-MePro) derivatives preferentially induce β-turn conformations [1]. This differential turn preference is a direct consequence of the four-membered azetidine ring size versus the five-membered pyrrolidine ring. In molecular modeling, ¹H NMR, and FT-IR studies of model tetrapeptides R₂CO-2-R₁Aze-L-Ala-NHMe, the Aze scaffold consistently formed γ-turn-like structures, while Pro-containing analogs formed β-turns [1]. Furthermore, the presence of an alkyl group at the α-position (C2) of the azetidine ring significantly enhances turn-inducing ability compared to unsubstituted Aze [1]. The N-methyl and C3-methyl substituents of the target compound are expected to further modulate this conformational bias through steric and electronic effects, though direct experimental confirmation for the specific (2S)-1,3-dimethyl derivative has not been reported in the peer-reviewed literature.
| Evidence Dimension | Reverse turn type induced in tetrapeptide models (R₂CO-AA-L-Ala-NHMe) |
|---|---|
| Target Compound Data | γ-turn conformation (class-level for 2-alkyl-Aze scaffold; specific data for (2S)-1,3-dimethyl derivative not reported) |
| Comparator Or Baseline | L-Proline (Pro) and α-MePro: β-turn conformation; unsubstituted Aze: weaker turn induction than 2-alkyl-Aze |
| Quantified Difference | Qualitative difference in turn type (γ vs. β); 2-alkyl substitution enhances turn-inducing ability relative to unsubstituted Aze (no numerical fold-change reported) |
| Conditions | Molecular modeling (systematic conformational search), ¹H NMR (CDCl₃ and DMSO-d₆), FT-IR (CH₂Cl₂, NH stretching region); model tetrapeptides R₂CO-2-R₁Aze-L-Ala-NHMe |
Why This Matters
For peptide engineering applications, the ability to selectively induce γ-turn versus β-turn conformations dictates the three-dimensional pharmacophore presentation and can be the decisive factor in target binding affinity and selectivity.
- [1] Martín-Martínez M, et al. Azetidine-derived amino acids versus proline derivatives. Alternative trends in reverse turn induction. J Org Chem. 2008;73(5):1808-1819. doi:10.1021/jo702292p. View Source
